9-Oxo-N2,N7-bis((R)-1-phenylethyl)-9H-fluorene-2,7-disulfonamide
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Overview
Description
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorene core, sulfonamide groups, and phenylethyl substituents, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the fluorene core: This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of sulfonamide groups: Sulfonation of the fluorene core is achieved using sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
Attachment of phenylethyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines under appropriate conditions.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, while the phenylethyl groups enhance binding affinity through hydrophobic interactions. This compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide stands out due to its unique combination of structural features, such as the fluorene core and dual sulfonamide groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H26N2O5S2 |
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Molecular Weight |
546.7 g/mol |
IUPAC Name |
9-oxo-2-N,7-N-bis[(1R)-1-phenylethyl]fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H26N2O5S2/c1-19(21-9-5-3-6-10-21)30-37(33,34)23-13-15-25-26-16-14-24(18-28(26)29(32)27(25)17-23)38(35,36)31-20(2)22-11-7-4-8-12-22/h3-20,30-31H,1-2H3/t19-,20-/m1/s1 |
InChI Key |
TXZNNPZWNKZMND-WOJBJXKFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N[C@H](C)C5=CC=CC=C5 |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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